molecular formula C9H5F4NO3 B13490666 4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid

4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid

Cat. No.: B13490666
M. Wt: 251.13 g/mol
InChI Key: HLGAEZVXDCTBEV-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid: is a fluorinated aromatic compound with the molecular formula C9H5F4NO3 and a molecular weight of 251.13 g/mol . This compound is characterized by the presence of both fluoro and trifluoroacetamido groups, which impart unique chemical properties and reactivity.

Properties

Molecular Formula

C9H5F4NO3

Molecular Weight

251.13 g/mol

IUPAC Name

4-fluoro-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H5F4NO3/c10-5-2-1-4(7(15)16)3-6(5)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16)

InChI Key

HLGAEZVXDCTBEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The amino group is acylated with trifluoroacetic anhydride to form the trifluoroacetamido derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoroacetamido groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The trifluoroacetamido group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as amines or alcohols.

Scientific Research Applications

4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid is unique due to the presence of both fluoro and trifluoroacetamido groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Biological Activity

4-Fluoro-3-(2,2,2-trifluoroacetamido)benzoic acid is a fluorinated aromatic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. The trifluoroacetamido group enhances the compound's lipophilicity, which can influence its interaction with biological systems.

The molecular formula of this compound is C9H6F4N1O3C_9H_6F_4N_1O_3, and it has a molar mass of approximately 251.13 g/mol. The presence of fluorine atoms and the trifluoroacetamido group contribute to its distinct chemical properties.

PropertyValue
Molecular FormulaC₉H₆F₄N₁O₃
Molar Mass251.13 g/mol
Purity>97%
AppearanceWhite powder

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoroacetamido group can form hydrogen bonds with target proteins, while the fluorinated aromatic ring may enhance binding affinity through hydrophobic interactions.

Biological Activity

Recent studies have highlighted the potential of this compound as a selective inhibitor of specific kinases. For instance, modifications in the structure have been shown to impact selectivity and potency against various targets such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

Case Studies

  • GRK Inhibition : In a study examining structure-based design for GRK inhibitors, it was found that the introduction of fluorine at specific positions significantly altered the potency and selectivity for GRK isoforms. Compounds similar to this compound exhibited enhanced inhibition against GRK1 and GRK5 while maintaining lower activity against PKA .
  • Anticoccidial Activity : An analogue based on 4-Fluoro-3-methylbenzoic acid demonstrated potent anticoccidial properties with an IC50 value of 0.1 nM . This suggests that similar derivatives may possess significant pharmacological effects.

Research Findings

Research indicates that the incorporation of fluorinated groups can lead to increased metabolic stability and bioavailability. The trifluoroacetamido group specifically enhances lipophilicity, which is crucial for cellular uptake and interaction with lipid membranes .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameIC50 (nM)TargetNotes
This compoundTBDGRK1/GRK5Potential selective inhibitor
4-Fluoro-3-methylbenzoic acid100AnticoccidialDemonstrated significant potency
Methyl 4-Morpholino-2-(trifluoroacetamido)benzoateTBDVarious receptorsExplored for pharmacological properties

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